

# Ecteinascidin 743 and Cisplatin: A Comparative Guide to Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ecteinascidin 743** (Trabectedin) and cisplatin combination therapy with alternative treatments, supported by experimental data. It is designed to inform researchers, scientists, and drug development professionals on the efficacy, safety, and mechanistic rationale of this therapeutic strategy.

## Preclinical and Clinical Efficacy of Combination Therapy

The combination of **Ecteinascidin 743** (ET-743) and cisplatin has demonstrated synergistic or additive antitumor effects in various preclinical models, providing a strong rationale for clinical investigation.[1] In human tumor xenografts, this combination has shown greater efficacy than either drug used as a single agent at its maximum tolerated dose (MTD).[2] Clinical studies, primarily Phase I and II trials, have explored this combination in patients with advanced solid tumors, particularly ovarian and non-small cell lung cancer.

#### **Key Findings from Clinical Trials:**

Ovarian Cancer: In a Phase I study, the combination of trabectedin and cisplatin showed promising anti-tumor activity in patients with ovarian cancer.[3] Confirmed partial responses were observed in 4 out of 13 evaluable ovarian cancer patients.[3] Another Phase I trial reported two partial responses in patients with pretreated ovarian cancer at the recommended dose.[4] A Phase II study of single-agent trabectedin in recurrent ovarian



cancer showed an overall response rate (ORR) of 43% in platinum-sensitive patients, suggesting its potential in this patient population and providing a basis for combination strategies.[5]

- Non-Small Cell Lung Cancer (NSCLC): A Phase I study also included patients with NSCLC, indicating the potential applicability of this combination beyond ovarian cancer.[3] However, a Phase II trial of trabectedin in NSCLC patients pre-treated with platinum, selected based on specific DNA repair gene expression profiles, showed modest activity, with a median progression-free survival (PFS) of 1.3 months and a median overall survival (OS) of 5.9 months.[6]
- Other Solid Tumors: Preclinical studies have shown synergistic effects in various other tumor types, including rhabdomyosarcoma, neuroblastoma, head and neck cancer, and melanoma xenografts.[2]

#### **Quantitative Data Summary**

The following tables summarize the quantitative data from key clinical trials investigating the **Ecteinascidin 743** and cisplatin combination, as well as single-agent trabectedin for context.

Table 1: Phase I Clinical Trial of Trabectedin and Cisplatin Combination Therapy



| Study        | Tumor Types                                         | Dosing<br>Regimen                                                                   | Maximum Tolerated Dose (MTD) of Trabectedin | Key Efficacy<br>Results                          | Most<br>Common<br>Toxicities                                                                          |
|--------------|-----------------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Sessa et al. | Advanced Solid Tumors (including Ovarian and NSCLC) | Trabectedin (escalating doses) + Cisplatin (40 mg/m²) on days 1 and 8 every 3 weeks | 700 μg/m²                                   | 4/13 partial responses in ovarian cancer         | Nausea/vomit ing (67%), asthenia/fatig ue (55%), reversible ASAT/ALAT elevation (51%), neutropenia[3] |
| Sessa et al. | Advanced<br>Solid Tumors<br>(including<br>Ovarian)  | Trabectedin (escalating doses) + Cisplatin (75 mg/m²) on day 1 every 3 weeks        | 0.60 mg/m²<br>(Recommend<br>ed Dose)        | 2 partial responses in pretreated ovarian cancer | Nausea, fatigue, transient transaminase elevations, neutropenia[4 ]                                   |

Table 2: Phase II Clinical Trial of Single-Agent Trabectedin in Recurrent Ovarian Cancer



| Study           | Patient<br>Population  | Dosing<br>Regimen                                                 | Overall<br>Response Rate<br>(ORR) | Median Time to<br>Progression |
|-----------------|------------------------|-------------------------------------------------------------------|-----------------------------------|-------------------------------|
| Sessa et al.[5] | Platinum-<br>sensitive | Trabectedin<br>1,300 μg/m² (3-<br>hour infusion)<br>every 3 weeks | 43%                               | 7.9 months                    |
| Sessa et al.[5] | Platinum-<br>resistant | Trabectedin<br>1,300 μg/m² (3-<br>hour infusion)<br>every 3 weeks | 2 partial<br>responses            | Not Reported                  |

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key preclinical studies.

#### **In Vitro Synergy Assessment**

- Cell Lines: Human tumor cell lines such as TE-671 rhabdomyosarcoma, Igrov-1, and 1A9 human ovarian carcinoma are utilized.[2]
- Drug Exposure: Cells are exposed to a range of concentrations of Ecteinascidin 743 and cisplatin, both as single agents and in combination. The drugs can be administered simultaneously or sequentially (e.g., 1 hour apart).[2]
- Viability/Cytotoxicity Assay: Cell viability is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a defined incubation period (e.g., 72 hours).[1]
- Data Analysis: The combination index (CI) is calculated to determine the nature of the drug interaction (synergism, additivity, or antagonism). A CI value less than 1 indicates synergy.[1]

#### In Vivo Human Tumor Xenograft Model

Animal Model: Immunodeficient mice (e.g., nude mice) are used.



- Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically (e.g., in the peritoneal cavity for ovarian cancer models).[2]
- Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, **Ecteinascidin 743** alone, cisplatin alone, and the combination of both drugs. Doses are typically at the maximum tolerated dose for each agent.[2]
- Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. For orthotopic models, survival is the primary endpoint.[2]
- Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.[2]

#### **Mechanistic Insights and Signaling Pathways**

The synergistic effect of **Ecteinascidin 743** and cisplatin is rooted in their distinct but complementary mechanisms of action, primarily involving DNA repair pathways.

**Ecteinascidin 743** binds to the minor groove of DNA, forming adducts that trigger the Nucleotide Excision Repair (NER) pathway.[7] Uniquely, ET-743 is more cytotoxic to cells with a proficient NER system because the repair process itself leads to the formation of lethal DNA double-strand breaks.[8][9] Cisplatin, on the other hand, forms DNA adducts that are also recognized and repaired by the NER pathway.

The combination of these two agents is thought to overwhelm the DNA repair machinery, leading to an accumulation of DNA damage and enhanced apoptosis. Cells that are deficient in NER are resistant to **Ecteinascidin 743** but can be sensitive to cisplatin, highlighting the complex interplay between these drugs and the cellular DNA repair capacity.[8]



## **Drug Action** Cisplatin **DNA Interaction** Cisplatin-DNA Adducts **DNA Minor Groove** forms adducts ET-743-DNA Adducts triggers triggers DNA Repair Fathway Nucleotide Excision Repair (NER) Pathway leads to (with ET-743) Abortive Repair & Double-Strand Breaks Cellular Outcome Increased DNA Damage

Synergistic Mechanism of Ecteinascidin 743 and Cisplatin

**Apoptosis** 









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. The combination of yondelis and cisplatin is synergistic against human tumor xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic study of trabectedin and cisplatin in solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic study of trabectedin and cisplatin given every three weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trabectedin for women with ovarian carcinoma after treatment with platinum and taxanes fails PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Trabectedin in patients with advanced non-small-cell lung cancer (NSCLC) with XPG and/or ERCC1 overexpression and BRCA1 underexpression and pretreated with platinum PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene and microRNA modulation upon trabectedin treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ecteinascidin 743 and Cisplatin: A Comparative Guide to Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785122#ecteinascidin-743-and-cisplatin-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com